molecular formula C9H5Cl2N B8624509 3-Chloro-3-(2-chlorophenyl)prop-2-enenitrile CAS No. 107818-28-0

3-Chloro-3-(2-chlorophenyl)prop-2-enenitrile

Cat. No. B8624509
M. Wt: 198.05 g/mol
InChI Key: JHWMQSPBJBRNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-3-(2-chlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
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properties

CAS RN

107818-28-0

Product Name

3-Chloro-3-(2-chlorophenyl)prop-2-enenitrile

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

3-chloro-3-(2-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H5Cl2N/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-5H

InChI Key

JHWMQSPBJBRNEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=CC#N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 ml of DMF were cooled to 0° C. and POCl3 (4.95 g, 32.3 mmol, 2 eq.) added dropwise. The reaction was stirred 30 min at 0° C. and a solution of 2-chloro-acetophenone (2.5 g, 16.17 mmol, 1 eq.) in 15 ml of DMF was added. Once all added the reaction was warmed to 50° C. and stirred for 8 h. The mixture was cooled to 0° C. and hydroxylamine hydrochloride (4.49 g, 6.68 mmol, 4 eq.) was added by portions very carefully (exothermic). Once all added the reaction was stirred at r.t. for 2 h and quenched with H2O. The medium was basified until pH 2-3 was reached with 1N aq. NaOH and extracted with ethylacetate. The organic layer was washed with brine and dried over MgSO4. Removal of all volatiles under reduced pressure afforded 3-chloro-3-(2-chlorophenyl)acrylonitrile (2.01 g, 60% yield) as a mixture of isomers which was used without further purification.
Name
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
4.49 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

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